Enhanced Lipophilicity (XLogP3) versus the Des-Methyl Analog
N,N,2-Trimethylpyrrolidine-2-carboxamide (free base) exhibits a computed XLogP3 of 0, which is 0.3 log units higher than the analogous compound lacking the C2-methyl group, (2S)-N,N-dimethylpyrrolidine-2-carboxamide (XLogP3 = -0.3) [1][2]. This increase in predicted lipophilicity is consistent with the addition of a single methyl group and can significantly impact the predicted ADME profile of derived compounds.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 (free base, PubChem CID 64383479) |
| Comparator Or Baseline | (2S)-N,N-dimethylpyrrolidine-2-carboxamide: XLogP3 = -0.3 (PubChem CID 7408249) |
| Quantified Difference | Δ XLogP3 = +0.3 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem |
Why This Matters
A difference of 0.3 log units in predicted lipophilicity can translate to measurable changes in membrane permeability, protein binding, and metabolic stability, making the two compounds non-interchangeable for SAR studies.
- [1] PubChem CID 64383479. N,N,2-Trimethylpyrrolidine-2-carboxamide. XLogP3: 0. Computed by XLogP3 3.0 (PubChem release 2024.11.20). View Source
- [2] PubChem CID 7408249. (2S)-N,N-dimethylpyrrolidine-2-carboxamide. XLogP3: -0.3. Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
